molecular formula C14H18N4O4S B3966208 Ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate

Ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate

Cat. No.: B3966208
M. Wt: 338.38 g/mol
InChI Key: OLSHQZAPNIDTLH-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate is a piperazine-based compound featuring a carbamothioyl (-NHCOS-) group attached to a 4-nitrophenyl moiety and an ethyl carboxylate ester at the 1-position of the piperazine ring.

Properties

IUPAC Name

ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-2-22-14(19)17-9-7-16(8-10-17)13(23)15-11-3-5-12(6-4-11)18(20)21/h3-6H,2,7-10H2,1H3,(H,15,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSHQZAPNIDTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with 4-nitrophenyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Comparison with Similar Compounds

Structural Modifications in Piperazine Derivatives

Key structural variations among analogs include:

  • Substituents on the aromatic ring : Electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy, methyl).
  • Functional groups : Carbamothioyl (-NHCOS-) vs. sulfonyl (-SO2-), carbonyl (-CO-), or carbamate (-OCONH-).
  • Ester groups : Ethyl vs. tert-butyl carboxylates.
Table 1: Structural and Functional Comparison
Compound Name Aromatic Substituent Functional Group Molecular Weight (g/mol) Key Features Reference
Ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate 4-Nitrophenyl Carbamothioyl ~350.35* Electron-withdrawing nitro group; potential H-bonding via carbamothioyl Synthesized analog
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate 4-Nitrophenyl Carboxylate 295.29 Lacks carbamothioyl; simpler ester structure
Ethyl 4-[(2,5-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate 2,5-Dimethylphenyl Carbamothioyl 322.39 Electron-donating methyl groups; increased lipophilicity
tert-Butyl 4-((4-sulfamoylphenyl)carbamothioyl)piperazine-1-carboxylate 4-Sulfamoylphenyl Carbamothioyl, sulfonamide 415.49 Dual H-bonding (sulfonamide and carbamothioyl)
4-Nitrophenyl 4-benzylpiperazine-1-carboxylate (36c) Benzyl Carboxylate 343.37 Bulky benzyl group; altered steric effects

*Estimated based on analogous structures.

Physicochemical Properties

  • Solubility : Ethyl esters (e.g., target compound) exhibit higher aqueous solubility than tert-butyl derivatives (e.g., tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate) due to reduced hydrophobicity .
  • NMR Data :
    • Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate : Aromatic protons at δ 8.45 (d, J=8.8 Hz) and 8.01 (d, J=8.8 Hz) for nitro group; piperazine signals at δ 3.46–3.36 (m) .
    • tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate : Single-crystal X-ray analysis confirms planar nitro group and piperazine ring conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate
Reactant of Route 2
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Ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate

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